molecular formula C25H18ClNO2 B15016483 [1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate

[1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate

Katalognummer: B15016483
Molekulargewicht: 399.9 g/mol
InChI-Schlüssel: ZMZFTDULCBLNEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate: is an organic compound that features a complex structure with multiple aromatic rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate typically involves a multi-step process. The initial step often includes the formation of the imine bond between 2-methylphenylamine and naphthaldehyde. This is followed by esterification with 4-chlorobenzoic acid under acidic conditions to yield the final product. The reaction conditions usually involve refluxing in an organic solvent such as toluene or ethanol, with a catalyst like sulfuric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming a carboxylic acid derivative.

Reduction: Reduction reactions can target the imine group, converting it into an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Wirkmechanismus

The mechanism by which [1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate exerts its effects is primarily through its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π stacking interactions, affecting the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Compared to similar compounds, [1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an imine and an ester group allows for a diverse range of chemical transformations and interactions with biological targets.

Eigenschaften

Molekularformel

C25H18ClNO2

Molekulargewicht

399.9 g/mol

IUPAC-Name

[1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate

InChI

InChI=1S/C25H18ClNO2/c1-17-6-2-5-9-23(17)27-16-22-21-8-4-3-7-18(21)12-15-24(22)29-25(28)19-10-13-20(26)14-11-19/h2-16H,1H3

InChI-Schlüssel

ZMZFTDULCBLNEN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1N=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.